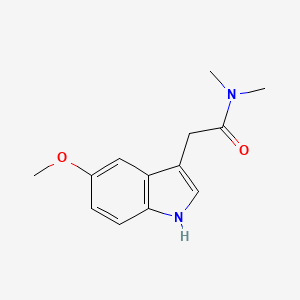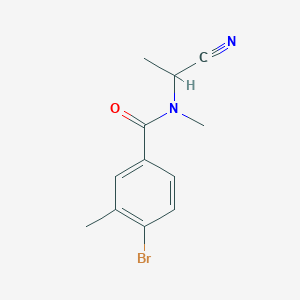![molecular formula C13H16ClNO3 B6631135 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid](/img/structure/B6631135.png)
2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid, also known as Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis. Etodolac is a member of the pyranocarboxylic acid family and is structurally related to other NSAIDs such as ibuprofen and naproxen.
Mechanism of Action
2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid works by inhibiting the COX enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting the COX enzymes, 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid reduces the production of prostaglandins, which in turn reduces pain and inflammation. 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid is a selective COX-2 inhibitor, which means it targets the COX-2 enzyme specifically, while sparing the COX-1 enzyme that is responsible for producing prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which in turn reduces pain and inflammation. 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid has also been found to have antioxidant properties that may contribute to its anti-inflammatory effects. In addition, 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid has been shown to have analgesic effects that are independent of its anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid has a number of advantages and limitations for lab experiments. One advantage is that it is a selective COX-2 inhibitor, which means it targets the COX-2 enzyme specifically, while sparing the COX-1 enzyme that is responsible for producing prostaglandins that protect the stomach lining. This makes it a useful tool for studying the role of COX-2 in pain and inflammation. However, one limitation is that it has been found to have a relatively short half-life, which may limit its usefulness in certain experimental settings.
Future Directions
There are a number of future directions for research on 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid. One direction is to explore its potential as a treatment for other conditions such as cancer and Alzheimer's disease. Another direction is to investigate its potential as a neuroprotective agent. Additionally, further research is needed to elucidate its mechanism of action and to identify any potential side effects or interactions with other drugs.
Synthesis Methods
The synthesis of 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid involves the reaction of 4-chloro-3-methylbenzoyl chloride with 2-aminoacetic acid in the presence of a base such as potassium carbonate. The resulting product is a white crystalline solid that is soluble in water and ethanol.
Scientific Research Applications
2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid has also been found to have antioxidant properties that may contribute to its anti-inflammatory effects.
properties
IUPAC Name |
2-[(4-chloro-3-methylbenzoyl)-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-3-6-15(8-12(16)17)13(18)10-4-5-11(14)9(2)7-10/h4-5,7H,3,6,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXURPJNWKLGFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1=CC(=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine](/img/structure/B6631066.png)


![N-[4-(2-aminoethoxy)phenyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6631088.png)
![1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene](/img/structure/B6631096.png)

![1-[1-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1,3-diazinane-2,4-dione](/img/structure/B6631101.png)
![5-[4-(Furan-2-yl)butan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631105.png)
![1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B6631107.png)
![4-[(4-Bromo-3-methylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6631116.png)
